Fenpyroximate (Z,E)

Description

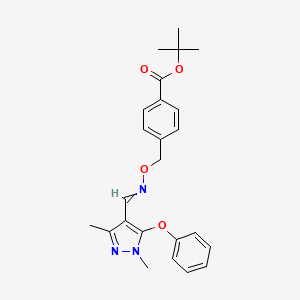

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032550 | |

| Record name | Fenpyroximate (Z,E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111812-58-9 | |

| Record name | 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111812-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpyroximate (Z,E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Biochemical Mechanisms of Action of Fenpyroximate

Inhibition of Mitochondrial Electron Transport Chain Complex I

The primary mechanism of Fenpyroximate's toxicity is the inhibition of the mitochondrial electron transport chain at Complex I. epa.govpeptechbio.comnichino-europe.com This disruption of a critical cellular process leads to the rapid cessation of feeding and reproduction, motor control loss, and ultimately, the death of the target pest. epa.gov

Fenpyroximate (B127894) specifically targets Complex I, also known as proton-translocating NADH-quinone oxidoreductase or NADH dehydrogenase. nih.govsciencworldpublishing.org This enzyme complex is the first and largest of the five complexes in the mitochondrial respiratory chain. Research using photoaffinity labeling techniques has provided detailed insights into the binding site of Fenpyroximate on Complex I. These studies indicate that Fenpyroximate binds at the interface between the PSST and 49 kDa subunits of the complex. tandfonline.comacs.orgnih.gov This binding site is located within the putative quinone-binding pocket. tandfonline.comacs.org Specifically, the toxophoric pyrazole (B372694) ring of Fenpyroximate orients toward the PSST subunit, while its side chain orients toward the 49 kDa subunit. tandfonline.comnih.gov This interaction effectively blocks the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. inchem.org

By inhibiting the function of Complex I, Fenpyroximate effectively blocks the entire electron transport chain. epa.govpeptechbio.com This blockage halts the process of oxidative phosphorylation, which is the primary mechanism for the production of Adenosine (B11128) Triphosphate (ATP), the main energy currency of the cell. epa.govpeptechbio.com The disruption of the electron transport chain prevents the formation of the proton gradient across the inner mitochondrial membrane that drives ATP synthase. Consequently, cellular respiration is severely impaired, leading to a drastic reduction in ATP synthesis. epa.govsciencworldpublishing.org This energy crisis within the organism's cells is the direct cause of the observed toxic effects. peptechbio.com

The biochemical disruption caused by Fenpyroximate also manifests as significant physical changes to the mitochondria. Inhibition of Complex I and the subsequent decrease in ATP production lead to discernible morphological alterations within these organelles. sciencworldpublishing.org Studies on the effects of Fenpyroximate have documented these changes, which include disruptions to mitochondrial dynamics and the appearance of swollen mitochondria. These morphological aberrations are a direct consequence of the compromised energy metabolism within the cell. sciencworldpublishing.org

Differential Metabolic Detoxification Mechanisms and Target Selectivity

The high specificity of Fenpyroximate as an acaricide is not primarily due to differences in the sensitivity of the target site, as it inhibits Complex I from both spider mites and rats with less than a tenfold difference in potency. peptechbio.com Instead, its selectivity is largely attributed to the differential rates of metabolic detoxification between target and non-target organisms. nih.gov

In non-target organisms such as mammals, fish, and insects, Fenpyroximate undergoes metabolic detoxification primarily through the action of Cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net A key step in this process is the oxidative cleavage of the tert-butyl ester group. nih.govnih.gov This reaction is largely catalyzed by Cytochrome P450, which hydroxylates the tert-butyl group. nih.govresearchgate.net This hydroxylation is followed by an intramolecular ester cleavage, which results in the formation of a free carboxylic acid analog of Fenpyroximate. nih.gov This resulting metabolite is inactive as a Complex I inhibitor, effectively neutralizing the toxicity of the compound. nih.gov

Table 1: Overview of Fenpyroximate Metabolism in Non-Target Organisms

| Metabolic Step | Enzyme System | Key Transformation | Resulting Product | Activity |

| Hydroxylation | Cytochrome P450 | Addition of a hydroxyl group to the tert-butyl moiety | Hydroxylated intermediate | Active |

| Intramolecular Ester Cleavage | (Spontaneous) | Removal of the tert-butyl group | Carboxylic acid analog | Inactive |

The crucial difference that confers Fenpyroximate's selectivity lies in the presence or absence of this specific metabolic pathway. The oxidative ester cleavage, which rapidly detoxifies Fenpyroximate, is efficient in various mammals, fish, and other insects. nih.gov However, this metabolic detoxification mechanism does not occur in the target mite species. nih.govresearchgate.net Research has shown that in the two-spotted spider mite (Tetranychus urticae), neither the hydrolysis of the tertiary butyl ester nor the formation of the initial hydroxylated intermediate is detected. researchgate.net This absence of a detoxification pathway in mites means that Fenpyroximate remains in its active, toxic form, leading to the effective inhibition of their mitochondrial respiration and subsequent mortality. This species-specific difference in metabolism is the cornerstone of Fenpyroximate's selective toxicity. researchgate.net

Table 2: Comparison of Fenpyroximate Metabolism

| Organism Group | Metabolic Pathway | Detoxification Rate | Outcome |

| Non-Target Organisms (Mammals, Fish, Insects) | Oxidative ester cleavage via Cytochrome P450 | Rapid | Formation of inactive carboxylic acid analog; Detoxification |

| Target Organisms (Mites, e.g., Tetranychus urticae) | Pathway is absent | N/A | Fenpyroximate remains active; Toxicity |

Neurophysiological Interference and Behavioral Manifestations in Target Organisms

Fenpyroximate's efficacy as an acaricide and insecticide stems from its profound interference with fundamental neurophysiological processes, which in turn elicits distinct and debilitating behavioral changes in target organisms. The primary mechanism is not direct neurotoxicity in the classical sense of nerve signal disruption, but rather a catastrophic failure of the energy supply required for all cellular functions, including neural activity.

The core neurophysiological interference is the inhibition of mitochondrial electron transport at Complex I (NADH:ubiquinone oxidoreductase). epa.govnih.govsciencworldpublishing.orgnichino-europe.com This action blocks the mitochondrial respiratory chain, a critical process for the production of adenosine triphosphate (ATP), the main energy currency of the cell. epa.govpeptechbio.com Neurons, being highly energy-dependent cells, are particularly vulnerable to this disruption. The resulting ATP depletion leads to a loss of motor control in the target pest. epa.gov This rapid onset of paralysis is often observed as a "quick knockdown" effect, a key characteristic of Fenpyroximate's action. nichino-europe.compeptechbio.com

This fundamental disruption of energy metabolism manifests in several observable and significant behavioral alterations in target pests, which include mites, psyllids, leafhoppers, and whiteflies. epa.govnichino-europe.com

Key Behavioral Manifestations:

Cessation of Feeding: One of the most immediate behavioral responses following exposure is the rapid cessation of feeding. epa.govnichino-europe.comekb.eg This "stop feeding" action is a direct consequence of the paralysis and loss of motor control, preventing the organism from continuing to cause crop damage shortly after treatment. nichino-europe.com

Inhibition of Reproduction: Fenpyroximate significantly impacts reproductive behaviors and physiological processes. It has been shown to inhibit oviposition (egg-laying) in adult females, which contributes to its long-lasting control by disrupting the pest's life cycle. nichino-europe.compeptechbio.comekb.eg

Reduced Motility and Paralysis: The compound is effective against all motile stages of mites, including larvae, nymphs, and adults. epa.govnichino-europe.com The inhibition of energy production leads to a progressive loss of movement, culminating in paralysis and eventual death. epa.gov

Sublethal concentrations of Fenpyroximate also induce significant adverse behavioral and life-history effects. While much of the detailed demographic research has been conducted on non-target predatory arthropods, the findings provide insight into the types of physiological disruption that can occur. For instance, studies on the predatory mite Amblyseius swirskii and the predatory thrip Scolothrips longicornis have demonstrated that exposure to Fenpyroximate can lead to decreased fecundity and increased mortality. nih.govnih.gov

Research on the predatory bug Macrolophus pygmaeus exposed to sublethal concentrations of Fenpyroximate revealed significant impacts on key life-history parameters, indicating deep physiological interference that alters normal life cycle progression and reproductive behavior.

Table 1: Sublethal Effects of Fenpyroximate on Life Table Parameters of Macrolophus pygmaeus

| Parameter | Control Group | Fenpyroximate-Treated | Reference |

|---|---|---|---|

| Intrinsic Rate of Increase (r) | 0.15 day-1 | 0.083 day-1 | |

| Net Reproductive Rate (R0) | 99.96 offspring/individual | 71.5 offspring/individual | |

| Mean Generation Time (T) | 30.08 days | 51.02 days |

Similarly, studies on the predatory thrip Scolothrips longicornis showed that while sublethal doses did not affect juvenile development, they significantly impacted adult longevity and fecundity.

Table 2: Effects of Sublethal Fenpyroximate Concentrations on Scolothrips longicornis

| Parameter | Observation | Reference |

|---|---|---|

| Adult Longevity (Male & Female) | Significantly lower than control | nih.gov |

| Fecundity | Significantly decreased at all sublethal concentrations | nih.gov |

| Preoviposition Period | Increased with increasing sublethal concentrations | nih.gov |

These sublethal effects underscore the profound impact of Fenpyroximate on the organism's energy budget, leading to trade-offs that sacrifice reproductive output and shorten lifespan, behaviors critical for population survival. The reduction in prey consumption by predatory mites exposed to Fenpyroximate further illustrates a direct behavioral impact linked to its physiological effects. In target phytophagous mites, this translates to a swift reduction in crop damage, followed by population decline due to direct mortality and reproductive disruption. nichino-europe.comekb.eg

Acaricidal and Insecticidal Efficacy: Spectrum and Biological Impact of Fenpyroximate

Efficacy Against Key Phytophagous Mites (e.g., Tetranychus urticae, Panonychus ulmi)

Fenpyroximate (B127894) is a broad-spectrum acaricide recognized for its effectiveness against numerous phytophagous mites, including economically significant species like the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi). nichino-europe.comnih.gov Its mode of action involves the inhibition of the mitochondrial electron transport chain at Complex I (METI), which disrupts cellular respiration. nichino-europe.comfao.org This mechanism leads to a rapid cessation of feeding and other biological activities in the target pests. nichino-europe.comepa.gov

Fenpyroximate is effective against all motile stages of mites, including larvae, nymphs, and adults. nichino-europe.comresearchgate.netepa.govepa.gov Upon contact, it induces a quick knockdown effect, which stops feeding immediately and minimizes crop damage. nichino-europe.com Mortality is typically observed within 3 to 7 days following application. epa.gov The compound's efficacy against the motile stages of T. urticae and P. ulmi has been demonstrated in various studies. nichino-europe.comresearchgate.net Research also shows it inhibits oviposition by female mites, contributing to its long-lasting control. nichino-europe.com

Efficacy Against Select Insect Pests (e.g., Psyllids, Leafhoppers, Whiteflies, Mealybugs)

In addition to its primary acaricidal properties, Fenpyroximate exhibits insecticidal activity against several sucking insect pests. It is effective against the nymphal and adult stages of certain species of psyllids, leafhoppers, whiteflies, and mealybugs. nichino-europe.comepa.govepa.govaci.com.jo This dual efficacy makes it a useful tool for managing mixed pest populations in various agricultural settings. epa.gov

Comparative Efficacy Studies with Other Acaricides and Insecticides in Field and Laboratory Settings

Fenpyroximate's performance has been evaluated in comparison to other pesticides in numerous laboratory and field trials. In studies on cucumber, fenazaquin (B1672487) and abamectin (B1664291) showed higher initial mortality rates against Tetranychus urticae compared to fenpyroximate. thebioscan.com However, another study on okra found that spiromesifen, hexythiazox, and fenazaquin provided a higher percentage of mite population reduction than fenpyroximate. cabidigitallibrary.org Conversely, in a study on roses grown in a polyhouse, fenpyroximate was the most effective acaricide evaluated, recording the lowest number of mites per leaf compared to flufenoxuron, propargite, buprofezin, and diafenthiuron. thepharmajournal.com On strawberry plants, milbemectin (B10764950) and abamectin demonstrated a faster effect against T. urticae than fenpyroximate. ekb.eg

Below is a table summarizing the comparative efficacy of Fenpyroximate and other compounds from various studies.

Comparative Efficacy of Acaricides Against Tetranychus urticae

| Acaricide | Crop | Setting | Comparative Finding |

|---|---|---|---|

| Fenpyroximate | Rose | Polyhouse | Proved to be the most promising acaricide, recording the lowest mite population. thepharmajournal.com |

| Flufenoxuron | Rose | Polyhouse | The next best treatment after Fenpyroximate. thepharmajournal.com |

| Propargite | Rose | Polyhouse | Less effective than Fenpyroximate and Flufenoxuron. thepharmajournal.com |

| Spiromesifen | Okra | Field | Showed the highest mean percent reduction of mite population. cabidigitallibrary.org |

| Fenpyroximate | Okra | Field | Less effective than Spiromesifen, Hexythiazox, and Fenazaquin. cabidigitallibrary.org |

| Fenazaquin | Cucumber | Laboratory & Greenhouse | Caused higher mortality (92.39–100%) compared to Fenpyroximate (70.03%). thebioscan.com |

| Abamectin | Cucumber | Laboratory & Greenhouse | Caused higher mortality (92.39–100%) compared to Fenpyroximate (70.03%). thebioscan.com |

| Milbemectin | Strawberry | Field | Showed a faster effect and higher reduction of mite populations than Fenpyroximate. ekb.eg |

| Abamectin | Strawberry | Field | Showed a faster effect and higher reduction of mite populations than Fenpyroximate. ekb.eg |

Sublethal Effects on Non-Target Arthropods in Agroecosystems

The compatibility of pesticides with natural enemies is a crucial element of Integrated Pest Management (IPM) programs. While Fenpyroximate is targeted at mite pests, its sublethal effects on beneficial arthropods can influence their effectiveness as biological control agents.

Research has shown that sublethal concentrations of Fenpyroximate can adversely affect the life history parameters of the generalist predator Macrolophus pygmaeus, which is used to control various pests in agricultural crops. fao.orgbiotaxa.org A demographic analysis revealed that exposure to a sublethal concentration of Fenpyroximate significantly impacted key population statistics of the predator. fao.orgbiotaxa.org Specifically, the intrinsic rate of increase (r) and the net reproductive rate (R₀) were reduced, while the mean generation time (T) was prolonged compared to the control group. fao.orgbiotaxa.org These findings suggest that Fenpyroximate can negatively affect the predator's population growth and may not be suitable for IPM programs where M. pygmaeus is a key biocontrol agent. fao.orgbiotaxa.org

Sublethal Effects of Fenpyroximate on Macrolophus pygmaeus Life Table Parameters

| Life History Parameter | Control | Fenpyroximate Treatment |

|---|---|---|

| Intrinsic rate of increase (r) (day⁻¹) | 0.15 fao.orgbiotaxa.org | 0.083 fao.orgbiotaxa.org |

| Net reproductive rate (R₀) (offspring/individual) | 99.96 fao.orgbiotaxa.org | 71.5 fao.orgbiotaxa.org |

| Mean generation time (T) (days) | 30.08 fao.orgbiotaxa.org | 51.02 fao.orgbiotaxa.org |

Resistance Dynamics and Management Strategies for Fenpyroximate

Mechanisms of Resistance Development to Fenpyroximate (B127894)

The evolution of resistance to fenpyroximate in arthropod pests is a multifaceted process, rooted in both biochemical adaptations and genetic predispositions. These mechanisms enable pests to survive exposure to concentrations of the acaricide that would normally be lethal.

Biochemical Basis of Fenpyroximate Resistance in Arthropod Pests

The primary biochemical mechanism conferring resistance to fenpyroximate involves enhanced metabolic detoxification, primarily mediated by two major enzyme families: cytochrome P450 monooxygenases (P450s) and esterases. nih.govresearchgate.net Research on fenpyroximate-resistant strains of the two-spotted spider mite, Tetranychus urticae, has demonstrated significantly elevated activity of these enzymes compared to susceptible counterparts.

In one study, a fenpyroximate-resistant strain (FR-20) exhibited a 2.5-fold increase in p-nitroanisole-O-demethylation activity, a marker for P450-mediated detoxification. nih.gov The same strain also showed a 2.5-fold and 2.2-fold higher activity in hydrolyzing alpha- and beta-naphthyl acetate (B1210297), respectively, indicating an increased role for esterases. nih.gov The critical role of P450s is further substantiated by synergist trials. The application of piperonyl butoxide (PBO), a known inhibitor of P450 enzymes, significantly increases the toxicity of fenpyroximate to resistant mites, thereby reducing the resistance ratio. nih.govresearchgate.net These findings strongly suggest that the rapid breakdown of the fenpyroximate molecule by these over-expressed or more efficient enzymes prevents it from reaching its target site in the mitochondria, thus conferring resistance.

Genetic Basis of Fenpyroximate Resistance (e.g., incompletely dominant factors)

Genetic analyses of fenpyroximate resistance in Tetranychus urticae have revealed that the trait is often controlled by a single major, incompletely dominant genetic factor. jst.go.jpnih.gov This mode of inheritance means that heterozygous individuals, possessing one allele for resistance and one for susceptibility, exhibit a resistance level that is intermediate between that of homozygous resistant and homozygous susceptible individuals.

Studies involving reciprocal crosses between resistant and susceptible mite strains have shown that resistance is inherited both paternally and maternally, indicating it is an autosomal trait. nih.gov The incomplete dominance of the resistance gene has significant implications for resistance management. Because heterozygotes can survive lower application rates of fenpyroximate, they can persist in the population, allowing the resistance allele to be maintained and potentially increase in frequency under continued selection pressure. In one laboratory selection experiment, the resistance ratio in a T. urticae population reached 2,910 after just five selections for resistance, highlighting the rapid evolution possible with this genetic underpinning. jst.go.jp

Cross-Resistance Profiles with Other Acaricides and Insecticides

Cross-resistance, where resistance to one pesticide confers resistance to another, is a major concern in chemical control strategies. Understanding these patterns is crucial for designing effective rotation programs to mitigate the evolution of broadly resistant pest populations.

Analysis within Mitochondrial Electron Transport Inhibitor (METI) Group 21A (e.g., pyridaben (B1679940), tebufenpyrad)

Fenpyroximate belongs to the IRAC Group 21A, which includes other METI Complex I inhibitors such as pyridaben and tebufenpyrad (B1682729). nichino-europe.com As these compounds share the same mode of action, there is a high potential for cross-resistance. Research has consistently demonstrated positive cross-resistance among members of this group.

Strains of Tetranychus urticae resistant to fenpyroximate have shown moderate levels of cross-resistance to pyridaben and tebufenpyrad. nih.gov Similarly, a pyridaben-resistant strain exhibited a resistance ratio of over 12 to fenpyroximate. confex.com A UK strain of T. urticae with a history of tebufenpyrad use was found to be resistant not only to tebufenpyrad (RR=46) but also to fenpyroximate (RR=77), pyridaben (RR=346), and another METI, fenazaquin (B1672487) (RR=168). nih.gov This indicates that selection with one METI acaricide can select for resistance to others in the same group, limiting the utility of rotating between these specific chemicals.

Table 1: Cross-Resistance of a Fenpyroximate-Resistant T. urticae Strain (FR-20) to other METI-Acaricides

| Acaricide | IRAC Group | Resistance Ratio (RR) | Level of Resistance |

| Fenpyroximate | 21A | 252 | Extremely High |

| Pyridaben | 21A | 11-40 | Moderate |

| Tebufenpyrad | 21A | 11-40 | Moderate |

| Fenazaquin | 21A | <10 | Low |

Data sourced from a study on a fenpyroximate-selected strain of T. urticae. nih.gov

Cross-Resistance Relationships with Non-METI Acaricides (e.g., dimethoate, acrinathrin (B52264), benzoximate)

Cross-resistance is not limited to compounds with the same mode of action. Metabolic resistance, particularly that conferred by enhanced P450 activity, can often lead to the detoxification of a wide range of structurally different chemicals.

Studies have documented significant cross-resistance between fenpyroximate and several non-METI acaricides. For example, a fenpyroximate-resistant strain of T. urticae (FR-20) displayed extremely strong positive cross-resistance to the pyrethroid acrinathrin (RR=196) and high resistance to the benzoylacetonitrile (B15868) derivative benzoximate (B1666690) (RR=55). nih.gov Furthermore, research has also indicated a positive cross-resistance relationship between fenpyroximate and the organophosphate dimethoate. jst.go.jp This suggests that the metabolic enzymes upregulated in response to fenpyroximate exposure are also capable of detoxifying these other acaricides, complicating resistance management efforts.

Table 2: Cross-Resistance of a Fenpyroximate-Resistant T. urticae Strain (FR-20) to Non-METI Acaricides

| Acaricide | IRAC Group | Resistance Ratio (RR) | Level of Resistance |

| Acrinathrin | 3A | 196 | Extremely High |

| Benzoximate | 12C | 55 | High |

| Dimethoate | 1B | Positive Cross-Resistance* | - |

Specific RR value not provided in the source, but a positive correlation was established. jst.go.jp Other data from the FR-20 strain. nih.gov

Stability and Reversion Dynamics of Fenpyroximate Resistance in Laboratory and Field Populations

The stability of fenpyroximate resistance within a mite population is a critical factor influencing the long-term efficacy of this acaricide. Research into the dynamics of resistance when selection pressure is removed has yielded important insights for management strategies.

In laboratory settings, studies on the two-spotted spider mite, Tetranychus urticae, have shown that the frequency of fenpyroximate resistance can decline when the population is no longer exposed to the chemical. jst.go.jp However, this reversion to susceptibility is not always rapid or complete. One study noted that while the frequencies of fenpyroximate resistance declined significantly under laboratory conditions without selection pressure, the rate of this decline was not high. jst.go.jp This suggests that even after a period of using alternative acaricides, resistant individuals may persist in the population, allowing for a rapid resurgence of resistance upon reintroduction of fenpyroximate.

Field observations on resistance to other acaricides, such as synthetic pyrethroids, suggest that resistance traits can be remarkably stable. unam.mx Research on tick populations demonstrated that pyrethroid resistance can remain stable for over two years even in the absence of the specific selection pressure. unam.mx The study highlighted that resistance is often acquired much more quickly than it is lost, implying that rotating acaricides may not lead to a full reversion to susceptibility within a practical timeframe. unam.mx While not specific to fenpyroximate, this principle of resistance stability in the field is a crucial consideration for developing management plans. The persistence of resistance genes, even at low frequencies, means that a return to fenpyroximate use could quickly select for a resistant population once again.

Strategies for Resistance Management within Integrated Pest Management (IPM) Programs

To preserve the effectiveness of fenpyroximate, it is essential to implement it within a broader Integrated Pest Management (IPM) framework. epa.gov IPM programs utilize a combination of control methods, reducing over-reliance on a single chemical class. ucanr.edu The primary goal of these strategies is to minimize the selection pressure for resistance to any single acaricide. croplife.org.au Key components of an IPM program include monitoring pest levels, using action thresholds to determine when treatment is necessary, and incorporating biological controls like predatory mites. epa.govcroplife.org.au By integrating these diverse tactics, the number of acaricide applications can be reduced, which in turn slows the development of resistance.

Role of Acaricide Rotation and Diversification

A cornerstone of chemical resistance management is the rotation of acaricides with different modes of action (MoA). ucanr.educroplife.org.au Fenpyroximate is classified under IRAC (Insecticide Resistance Action Committee) Group 21A, as a Mitochondrial Electron Transport Inhibitor (METI). epa.govnichino-europe.com To delay resistance, it is crucial to rotate fenpyroximate with acaricides from different IRAC groups. epa.gov

The "window" approach is a recommended strategy, where a specific MoA is used for a defined period (a "window"), followed by a switch to a different MoA for the next window. croplife.org.au This prevents consecutive generations of a pest from being exposed to the same selection pressure. croplife.org.au For instance, after using fenpyroximate (Group 21A), a grower might switch to an acaricide from a group such as tetronic and tetramic acid derivatives (Group 23) or beta-ketonitrile derivatives (Group 25A). croplife.org.au

Laboratory experiments have validated the effectiveness of this approach. A study on the tick Rhipicephalus (Boophilus) microplus demonstrated that rotating the pyrethroid deltamethrin (B41696) with the organophosphate coumaphos (B1669454) delayed the development of high, stable resistance to deltamethrin. capes.gov.brnih.gov In the substrain where deltamethrin was used exclusively, the resistance factor increased dramatically to 756 after 11 generations. nih.gov In contrast, in the rotated substrain, the resistance factor remained low and variable (1.0-4.2), showcasing the benefit of rotation. capes.gov.brnih.gov This principle is directly applicable to managing fenpyroximate resistance, where alternating its use with other effective acaricides is a key strategy to prolong its utility. frontiersin.org

Investigation of Synergistic Compounds in Resistance Mitigation (e.g., piperonyl butoxide, iprobenfos (B1672157), triphenyl phosphate)

Synergists are compounds that, while having little to no pesticidal activity on their own, can enhance the efficacy of an active ingredient. wikipedia.orgresearchgate.net They primarily function by inhibiting the detoxification enzymes within the pest that would otherwise break down the pesticide. wikipedia.orgeuropa.eu The investigation of synergists offers a potential method to overcome established resistance and restore the effectiveness of compounds like fenpyroximate. The primary detoxification pathways involved in resistance are often mediated by enzymes such as cytochrome P450 monooxygenases (P450s) and esterases. nih.govmodares.ac.ir

Piperonyl Butoxide (PBO): PBO is a well-known synergist that acts as an inhibitor of the cytochrome P450 enzyme system. wikipedia.orgresearchgate.net Research has shown PBO can significantly counteract fenpyroximate resistance. In one study on a highly resistant strain of Tetranychus urticae, PBO had the greatest synergistic effect among the inhibitors tested, indicating that P450-mediated metabolism was a primary mechanism of resistance. nih.gov Only piperonyl butoxide was found to significantly synergize fenpyroximate in another study, suggesting the involvement of cytochrome P450 monooxygenase in tolerance. researchgate.net

The table below summarizes the findings from a key study on the synergistic effects of these compounds on a fenpyroximate-resistant (FR-20) strain of Tetranychus urticae.

Table 1: Synergistic Effects of Inhibitors on Fenpyroximate Toxicity in a Resistant T. urticae Strain

| Synergist | Target Enzyme System | Observed Effect on Fenpyroximate Efficacy | Reference |

|---|---|---|---|

| Piperonyl Butoxide (PBO) | Cytochrome P450 Monooxygenases | Greatest synergistic effect, significantly increasing fenpyroximate toxicity. | nih.gov |

| Iprobenfos | Esterases | Moderate synergistic effect. | nih.gov |

| Triphenyl Phosphate (TPP) | Esterases | Some synergistic effect, less than PBO and iprobenfos. | nih.gov |

These findings underscore that a multi-faceted detoxification system is often responsible for high levels of resistance. The enhanced activity of both mixed-function oxidases (inhibited by PBO) and esterases (inhibited by iprobenfos and TPP) likely contributes to fenpyroximate resistance in T. urticae. nih.gov

Environmental Fate, Degradation, and Plant Metabolism of Fenpyroximate

Metabolism and Biotransformation in Plant Systems

Alterations in Hematological and Clinical Chemistry Parameters

Investigations into the hematological and clinical chemistry profiles of animals exposed to fenpyroximate (B127894) have revealed several alterations. While some studies have reported no compound-related changes in these parameters inchem.org, others have noted significant effects.

In dogs, studies have identified hematological and clinical chemistry changes as part of the toxic effects of fenpyroximate. fao.org However, in one study, the observed values for hematological and clinical chemistry analyses were reported to be within the range for historical controls. fao.org For Sprague-Dawley rats, historical data for clinical chemistry and hematology parameters serve as a reference for evaluating toxicological studies. nih.gov In dogs presenting with neutrophil cytoplasmic toxicity, which can be induced by drug toxicity, significant differences in most mean hematological variables were observed compared to control groups. researchgate.net

Multiorgan Toxicity and Lipid Profile Disruption

Subchronic exposure to fenpyroximate has been shown to induce multiorgan toxicity and disrupt lipid profiles in Wistar rats. nih.gov A 28-day study where Wistar rats were treated orally with fenpyroximate resulted in increased activities of creatinine (B1669602) phosphokinase (CPK) and lactate (B86563) dehydrogenase (LDH). nih.gov

Furthermore, fenpyroximate exposure led to a significant disruption of the lipid profile, characterized by elevated levels of total cholesterol (T-CHOL), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov Concurrently, a decrease in high-density lipoprotein cholesterol (HDL-C) was observed. nih.gov These findings suggest that fenpyroximate interferes with lipid metabolism, which can have implications for various organs.

Table 2: Fenpyroximate-Induced Lipid Profile Disruption in Wistar Rats

| Parameter | Effect | Reference(s) |

|---|---|---|

| Total Cholesterol (T-CHOL) | Increased | nih.gov |

| Triglycerides (TG) | Increased | nih.gov |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Increased | nih.gov |

| High-Density Lipoprotein Cholesterol (HDL-C) | Decreased | nih.gov |

Induction of Oxidative Stress and DNA Damage

Fenpyroximate has been found to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nel.edu This can lead to cellular damage, including lipid peroxidation and protein oxidation. nih.gov Studies in Wistar rats have demonstrated that fenpyroximate exposure enhances lipid peroxidation and protein oxidation. nih.gov

The genotoxic potential of fenpyroximate has been investigated using methods like the Comet assay, also known as single-cell gel electrophoresis (SCGE). nih.govnih.gov This assay is a sensitive method for detecting DNA strand breaks in individual cells. nih.govresearchgate.net In Wistar rats, the Comet assay revealed that fenpyroximate induced dose-dependent DNA damage. nih.gov The induction of oxidative DNA damage is a plausible mechanism through which fenpyroximate may exert its genotoxic effects. nih.govmdpi.comnih.govmdpi.com

Modulation of Antioxidant Enzyme Activities

In response to oxidative stress, organisms utilize a defense system of antioxidant enzymes. Fenpyroximate exposure has been shown to modulate the activities of these crucial enzymes. In Wistar rats, subchronic treatment with fenpyroximate led to altered activities of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST). nih.gov

SOD is a primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals. agriscigroup.us Catalase is responsible for the decomposition of hydrogen peroxide. agriscigroup.us Glutathione peroxidase and glutathione S-transferase are involved in the detoxification of various harmful compounds and the reduction of hydroperoxides. agriscigroup.us The modulation of these enzymes indicates an adaptive response to the oxidative stress induced by fenpyroximate. nih.govresearchgate.net

Acetylcholinesterase (AChE) Activity Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of AChE can lead to an accumulation of acetylcholine, resulting in neurotoxic effects. nih.govnih.gov Research has shown that subchronic exposure to fenpyroximate in Wistar rats leads to the inhibition of AChE activity. nih.gov This finding suggests a potential neurotoxic mechanism of fenpyroximate, which is a known effect of some other classes of pesticides like organophosphates. nih.govnih.govwur.nlmdpi.com

Cytotoxicity to Bone Marrow Cells and Erythrocyte Dynamics

Detailed Research Findings

Fenpyroximate, an acaricide that functions by inhibiting the mitochondrial respiratory chain, has been shown in non-human academic studies to exert cytotoxic effects on bone marrow cells and influence the dynamics of erythrocytes. Research in model organisms, particularly Wistar rats, has provided insights into these hematological impacts.

Subchronic oral exposure to fenpyroximate has demonstrated a cytotoxic effect on bone marrow cells. A study on Wistar rats revealed that administration of the compound led to a notable reduction in the population of immature erythrocytes within the total erythrocyte count in the bone marrow. researchgate.nettandfonline.com This finding suggests an interference with the normal process of erythropoiesis, the production of red blood cells. The cytotoxic and genotoxic effects observed are thought to be mediated indirectly, likely through the induction of oxidative stress. researchgate.nettandfonline.com

The primary mechanism underlying these effects is linked to fenpyroximate's ability to inhibit complex I of the mitochondrial respiratory chain. researchgate.nettandfonline.com This disruption of cellular respiration can lead to oxidative stress, a condition that can damage cellular components, including those in the bone marrow, and subsequently affect the production and characteristics of erythrocytes.

Data Tables

Table 1: Effect of Subchronic Fenpyroximate Exposure on Immature Erythrocytes in Wistar Rat Bone Marrow

| Treatment Group | Percentage of Immature Erythrocytes |

| Control | Data not available in specific percentages |

| Fenpyroximate (1, 2, 4, and 8 mg/kg bw) | Reduction observed researchgate.nettandfonline.com |

Source: Ayed-Boussema et al., 2024. researchgate.nettandfonline.com Note: The study reported a reduction in the number of immature erythrocytes but did not provide specific percentage values in the abstract.

Table 2: Hematological Parameters in Rats Following 13-Week Dietary Exposure to Fenpyroximate

| Parameter | Species/Sex | Dietary Concentration (ppm) | Observed Effect |

| Erythrocyte Volume Fraction | Rat/Male & Female | 500 | Increased who.int |

| Hemoglobin Concentration | Rat/Male & Female | 500 | Increased who.int |

| Erythrocyte Count | Rat/Male & Female | 500 | Increased who.int |

| Total Leukocyte Count | Rat/Male | 500 | Decreased who.int |

| Total Leukocyte Count | Rat/Male | 100 | Decreased who.int |

| Total Protein | Rat/Female | 100, 500 | Lowered who.int |

Source: Joint Meeting on Pesticide Residues (JMPR), 2004. who.int

Metabolism and Biological Effects in Model Organisms Non Human Academic Focus

Absorption, Distribution, Excretion, and Biotransformation in Mammalian Models (e.g., Rats)

Fenpyroximate (B127894), following oral administration in rats, is absorbed into the systemic circulation, with maximum blood concentrations observed approximately 7 to 11 hours after dosing. regulations.gov The elimination half-life from blood has been estimated to be between 6.1 and 8.9 hours. regulations.gov Studies using radiolabeled fenpyroximate have shown that it is extensively metabolized and subsequently excreted from the body. fao.org

The primary routes of excretion for fenpyroximate and its metabolites in rats are through the feces and urine. fao.orgfao.org Following a single oral dose, a significant portion of the administered radioactivity is eliminated within the first few days. fao.org

Biliary excretion plays a crucial role in the elimination of many xenobiotics, including pesticides. In rats, it has been shown that for some compounds, a substantial percentage of the administered dose is excreted in the bile. nih.govcapes.gov.br For fenpyroximate, fecal excretion is the predominant pathway, accounting for 70-85% of the dose within 7 days, while urinary excretion accounts for 12-18%. fao.org This suggests that biliary excretion is a major contributor to the fecal elimination of fenpyroximate and its metabolites. researchgate.nettandfonline.com Specifically, one study found that 23.44% of the administered dose was recovered from feces, compared to only 0.925% from urine. tandfonline.com

The elimination kinetics of fenpyroximate indicate a relatively long persistence in the body. researchgate.nettandfonline.com The elimination half-life (t½β) has been reported to be approximately 30.92 hours, suggesting a wide distribution of the compound throughout the body. researchgate.nettandfonline.com The total body clearance (ClB) is relatively low, further supporting its persistence. researchgate.net Hepatic clearance (ClH) is significantly higher than renal clearance (ClR), confirming that the liver and subsequent biliary excretion are the main routes of elimination. researchgate.nettandfonline.com

Table 1: Elimination Kinetic Parameters of Fenpyroximate in Rats

| Parameter | Value | Reference |

| Elimination Half-Life (t½β) | 30.92 ± 3.67 h | researchgate.nettandfonline.com |

| Hepatic Clearance (ClH) | 0.40 ± 0.03 L kg⁻¹ h⁻¹ | researchgate.nettandfonline.com |

| Renal Clearance (ClR) | 0.006 ± 0.0008 L kg⁻¹ h⁻¹ | researchgate.nettandfonline.com |

| Fecal Excretion (% of dose) | 23.44% | researchgate.nettandfonline.com |

| Urinary Excretion (% of dose) | 0.925% | researchgate.nettandfonline.com |

Following administration, fenpyroximate distributes to various tissues in the rat. researchgate.nettandfonline.comtandfonline.com Residues of the parent compound have been detected in all tissues examined from 0.25 hours up to 168 hours post-administration. researchgate.nettandfonline.com The highest concentrations of radioactivity are typically found in the liver, kidneys, fat, and urinary bladder. fao.org

The tissue half-life of fenpyroximate in rats has been shown to vary, ranging from 24 to 42.4 hours. researchgate.nettandfonline.comtandfonline.com While residues are detected in most tissues, there is no evidence of significant long-term bioaccumulation in most organs. fao.orgpublications.gc.ca However, residues in fat tend to be higher and persist longer compared to other tissues. fao.org For instance, 7 days after a single low dose, residues in fat were higher than in the liver. fao.org The metabolite α-hydroxy-p-toluic acid was detected in all tissues at early time points but was not detectable in several tissues, including skeletal muscle, heart, lung, brain, fat, and bone, at later time points (96 to 168 hours). researchgate.nettandfonline.com

The biotransformation of fenpyroximate in rats is extensive, leading to a large number of metabolites. nih.gov Key metabolites are formed through various reactions including hydrolysis, oxidation, and conjugation. fao.org

Among the major urinary metabolites identified are 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (Metabolite H) and 4-cyano-1-methyl-5-phenoxypyrazole-3-carboxylic acid (Metabolite S) . fao.orgfao.org In the feces, the major metabolites include the parent fenpyroximate and its Z-isomer, as well as (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid (Metabolite C) and (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid (Metabolite D). fao.org Other significant metabolites found in liver and plasma are labile intermediates resulting from the hydroxylation of the t-butyl group, referred to as metabolites A and B. researchgate.net

Table 2: Major Metabolites of Fenpyroximate in Rats

| Metabolite Code | Chemical Name | Found In | Reference |

| H | 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid | Urine | fao.orgfao.org |

| S | 4-cyano-1-methyl-5-phenoxypyrazole-3-carboxylic acid | Urine | fao.orgfao.org |

| C | (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid | Feces | fao.org |

| D | (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid | Feces | fao.org |

| A | 1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Liver, Plasma | researchgate.net |

| B | 2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Liver, Plasma | researchgate.net |

Oxidative metabolism is a primary pathway for the biotransformation of fenpyroximate in rats. fao.orgnih.gov This involves several key reactions catalyzed by cytochrome P450 enzymes. researchgate.net

t-Butyl Group Oxidation : One of the main oxidative pathways is the hydroxylation of the t-butyl group of fenpyroximate. fao.orgresearchgate.net This leads to the formation of two key intermediates, metabolite A (1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate) and metabolite B (2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate). researchgate.net Metabolite A can be non-enzymatically converted to metabolite B. researchgate.net

Pyrazole-3-methyl Group Oxidation : Oxidation of the methyl group at the 3-position of the pyrazole (B372694) ring is another identified metabolic route. fao.org

Phenoxy Moiety p-Hydroxylation : Hydroxylation at the para-position of the phenoxy group is also a significant oxidative transformation. fao.orgnih.gov

These oxidative modifications increase the polarity of the molecule, facilitating its further metabolism and excretion.

In addition to oxidative metabolism, N-demethylation and conjugation are also involved in the biotransformation of fenpyroximate in rats. fao.orgnih.gov

N-Demethylation : The removal of the methyl group from the nitrogen atom of the pyrazole ring has been reported as one of the metabolic pathways. fao.org

Conjugation : Following oxidative and hydrolytic modifications, the resulting polar metabolites can undergo conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate their elimination from the body. fao.org

Fenpyroximate exists as the E-isomer. nih.gov However, in mammalian systems, E/Z isomerization can occur, leading to the formation of the Z-isomer of fenpyroximate and its metabolites. fao.org The Z-isomer of fenpyroximate (Metabolite A, also referred to as M-1) and the Z-isomer of a major tolyl methyl ester hydrolyzed metabolite (Metabolite D) have been identified as fecal metabolites in rats. fao.orgnih.gov This isomerization is a notable aspect of fenpyroximate's metabolism. nih.gov

Subchronic and Chronic Biological Effects in Experimental Animal Models (e.g., Wistar Rats, Dogs)

Fenpyroximate, a phenoxypyrazole acaricide, has been the subject of toxicological studies in various experimental animal models to characterize its biological effects following repeated exposure. These studies, focusing on non-human academic research, have revealed a range of impacts on physiological and biochemical parameters.

Effects on Body Weight Dynamics and Food Consumption

Subchronic and chronic exposure to fenpyroximate has been consistently linked to alterations in body weight and food consumption in laboratory animals. In a 13-week study involving rats, dietary administration of fenpyroximate led to decreased body-weight gain. inchem.org Similarly, a 13-week study in dogs receiving fenpyroximate orally via capsules also demonstrated decreased body-weight gain. inchem.orgfao.org In longer-term studies, such as a 104-week study in Sprague-Dawley CD rats, reduced body-weight gain was a critical effect observed. who.int

Reductions in food consumption have also been noted. inchem.orgfao.orgwho.int In dogs, decreased food consumption was observed alongside weight loss or reduced weight gain. who.int A study in Wistar rats reported that subchronic oral exposure to fenpyroximate resulted in decreased body weights and food consumption at certain dose levels. regulations.gov

Table 1: Effects of Fenpyroximate on Body Weight and Food Consumption in Animal Models

| Species | Study Duration | Route of Administration | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Wistar Rats | 28 days | Oral | Decreased body weights and food consumption | regulations.govnih.gov |

| Sprague-Dawley Rats | 13 weeks | Dietary | Decreased body-weight gain | inchem.org |

| Sprague-Dawley Rats | 104 weeks | Dietary | Reduction in body-weight gain | who.int |

| Dogs | 13 weeks | Oral (capsules) | Decreased body-weight gain, decreased food consumption, weight loss | inchem.orgfao.orgwho.int |

Advanced Analytical Methodologies for Fenpyroximate and Its Metabolites

Chromatography-Mass Spectrometry Techniques

Chromatography combined with mass spectrometry stands as the gold standard for the analysis of fenpyroximate (B127894) due to its high sensitivity and specificity. These hyphenated techniques allow for the separation of the target analyte from complex sample matrices and its unambiguous identification and quantification.

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) is a premier technique for the analysis of fenpyroximate, offering the capability to separate and quantify its geometric isomers, fenpyroximate ((E)-isomer) and Z-fenpyroximate ((Z)-isomer). nih.gov This method provides high sensitivity, accuracy, and efficiency, making it suitable for trace residue analysis in complex matrices like citrus fruits. nih.gov

Successful separation of the isomers has been achieved using C18 columns. nih.gov For instance, an ACQUITY UPLC® BEH 1.7 µm C18 column can be employed to resolve the two isomers. nih.gov The chromatographic conditions are optimized to maximize separation; a study utilized a mobile phase consisting of 90% aqueous phase (4 mmol L−1 ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and 10% organic phase (pure methanol) at a slow flow rate of 0.2 mL min−1. nih.gov Under these conditions, distinct retention times for fenpyroximate (2.71 min) and Z-fenpyroximate (2.28 min) were observed, allowing for their individual quantification. nih.govresearchgate.net

Detection is performed using a tandem mass spectrometer, typically a triple quadrupole, operating in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. semanticscholar.org Specific precursor-to-product ion transitions are monitored for both quantification and confirmation of each isomer. nih.gov The limit of quantification (LOQ) for both fenpyroximate and its Z-isomer using this method can be as low as 0.01 mg kg−1 in fruit matrices. nih.gov The method demonstrates excellent accuracy, with average recoveries ranging from 90% to 113% for both isomers in citrus flesh and whole fruit samples. nih.govnih.gov

nih.gov| Compound | Retention Time (min) | Quantitative Ion Pair (m/z) | Qualitative Ion Pair (m/z) | Collision Energy (V) |

|---|---|---|---|---|

| Fenpyroximate ((E)-isomer) | 2.71 | 422.2 > 135.0 | 422.2 > 366.1 | 23 |

| Z-Fenpyroximate ((Z)-isomer) | 2.28 | 422.2 > 135.0 | 422.2 > 366.1 | 23 |

Gas chromatography (GC) offers an alternative for fenpyroximate analysis, particularly when coupled with selective detectors like the Nitrogen-Phosphorus Detector (NPD) or the Flame Ionization Detector (FID). GC-NPD is highly sensitive to nitrogen-containing compounds, making it well-suited for detecting the pyrazole (B372694) structure of fenpyroximate. epa.govfao.org

An analytical method for determining "total" fenpyroximate (the parent compound and its metabolite M-1) in hops and vine has been established using GC-NPD. epa.gov This process involves extraction with acetone, followed by cleanup steps using gel permeation chromatography (GPC) and silica (B1680970) gel solid-phase extraction (SPE). epa.gov The final analysis is performed on a capillary column, such as a DB-1, with NPD providing the necessary selectivity and sensitivity for residue quantification. epa.gov The use of GC-NPD is effective for monitoring nitrogen-containing pesticides in various matrices, including vegetables and honey. nih.govnih.gov

While less common for fenpyroximate, GC with a Flame Ionization Detector (FID) can also be used. thermofisher.com FID is a universal detector that responds to most organic compounds. However, its lack of selectivity compared to NPD means that more rigorous sample cleanup is required to minimize interferences from the sample matrix, ensuring accurate quantification. thermofisher.com

Liquid chromatography with ultraviolet (UV) detection is a robust and widely available technique for the determination of fenpyroximate. nih.govekb.eg This method relies on the principle that fenpyroximate absorbs light in the UV spectrum, allowing for its quantification.

A common approach involves using a reversed-phase C18 column with a mobile phase typically composed of acetonitrile (B52724) and an aqueous buffer, such as ammonium acetate. nih.gov Detection is carried out at a wavelength where fenpyroximate exhibits significant absorbance, often around 254 nm or 260 nm. epa.govnih.gov For instance, a method for analyzing fenpyroximate in apples used a C18 capillary column with a mobile phase of acetonitrile and 10 mM ammonium acetate (85:15, v/v) and UV detection at 260 nm. nih.gov Another method for its determination in eggplant utilized an Agilent 1100 HPLC with a C18 column and UV-Vis detection at 254 nm. ekb.eg While LC-UV is less sensitive than MS-based methods, it is often sufficient for applications where higher concentrations are expected and provides a cost-effective analytical solution. ppqs.gov.in

Sample Preparation and Extraction Techniques (e.g., QuEChERS methodology)

Effective sample preparation is a prerequisite for accurate chromatographic analysis, designed to extract the target analytes from the matrix and remove interfering substances. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent and widely adopted technique for pesticide residue analysis in food matrices. sigmaaldrich.comiaea.orgnih.gov

The QuEChERS procedure involves two main steps: an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup. iaea.org For fenpyroximate analysis in citrus, samples are first homogenized and then extracted with acetonitrile. researchgate.net Sodium chloride is often added to induce phase separation. researchgate.net Following extraction, a portion of the supernatant is transferred to a tube containing a mixture of sorbents for cleanup. researchgate.net A combination of anhydrous magnesium sulfate (B86663) (MgSO₄) to remove water, primary secondary amine (PSA) to remove sugars and organic acids, and graphitized carbon black (GCB) to remove pigments and sterols is commonly used. researchgate.net

This methodology has been successfully applied to determine fenpyroximate and its Z-isomer in citrus, demonstrating high recovery rates and precision. nih.govnih.gov The flexibility of the QuEChERS approach allows for modifications based on the specific matrix and analytes of interest, with standardized versions available, such as the AOAC Official Method 2007.01 and the European EN 15662 method. nih.gov

Spectroscopic Methods (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy provides a simple, cost-effective, and rapid method for the determination of fenpyroximate, particularly in less complex matrices or for screening purposes. researchgate.netoaji.net This technique is based on the measurement of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum.

A specific spectrophotometric method has been developed that involves the formation of a colored derivative of fenpyroximate. oaji.net In this procedure, fenpyroximate is hydrolyzed with sodium hydroxide (B78521) and then undergoes a coupling reaction with p-dimethylamino benzaldehyde (B42025) in the presence of sodium nitrite (B80452) and hydrochloric acid. oaji.net This reaction produces a stable, yellow-colored azo dye, which exhibits maximum absorbance (λmax) at 435 nm. oaji.netasianpubs.org

The intensity of the color produced is directly proportional to the concentration of fenpyroximate, following Beer's law within a specific concentration range (e.g., 5 µg to 14 µg in 10 mL). researchgate.net This method has been successfully applied to determine fenpyroximate in various vegetable, soil, and water samples. asianpubs.org

researchgate.netasianpubs.org| Parameter | Value |

|---|---|

| Maximum Wavelength (λmax) | 435 nm |

| Limit of Detection (LOD) | 0.687 µg mL⁻¹ |

| Limit of Quantification (LOQ) | 2.083 µg mL⁻¹ |

| Molar Absorptivity | 2.3 × 10⁻⁷ mol⁻¹ cm⁻¹ |

| Sandell’s Sensitivity | 1 × 10⁻⁵ µg cm⁻² |

Immunoassays (e.g., indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA))

Immunoassays, particularly the indirect competitive enzyme-linked immunosorbent assay (icELISA), represent a powerful tool for the rapid and sensitive screening of fenpyroximate residues. nih.govresearchgate.net This technique leverages the high specificity of antibody-antigen interactions. mdpi.com

The principle of the icELISA for fenpyroximate involves a competition between the fenpyroximate in the sample (free antigen) and a known amount of a fenpyroximate derivative (coating antigen or labeled antigen) for a limited number of specific antibody binding sites. patsnap.com In an indirect competitive format, microplate wells are coated with an antigen. When the sample containing fenpyroximate is added along with a primary antibody, the fenpyroximate from the sample competes with the coated antigen for binding to the antibody. patsnap.com A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. patsnap.com The addition of a substrate results in a color change, the intensity of which is inversely proportional to the concentration of fenpyroximate in the sample. patsnap.com

A monoclonal antibody-based icELISA has been developed for the sensitive monitoring of fenpyroximate. nih.gov In one such assay, it was found that the antibody had a higher sensitivity to the hydrolysate of fenpyroximate (Hapten A), so an indirect determination method was established. nih.gov This assay exhibited a half-maximal inhibitory concentration (IC50) of 0.34 ng/mL and a working range of 0.07–1.49 ng/mL. nih.gov The method showed good performance in fruit samples, with average recoveries between 72.3% and 106.4% in apple and citrus, demonstrating its suitability for screening fenpyroximate residues in agricultural products. nih.gov The results obtained from icELISA have shown remarkable consistency with those from UHPLC-MS/MS, validating its applicability. nih.govresearchgate.net

Method Validation and Quantification Parameters (e.g., Limits of Quantification (LOQ), Average Recoveries, Relative Standard Deviations (RSDs))

The validation of analytical methods is a critical prerequisite for the accurate quantification of fenpyroximate and its metabolites in various samples. Regulatory guidelines, such as the European Commission's SANCO/11312/2021, stipulate that methods must be assessed for linearity, matrix effects, accuracy (measured by recovery), precision (measured by relative standard deviation, RSD), and sensitivity. nih.goveurl-pesticides.eu Acceptable performance is generally defined by average recoveries within the 70-120% range and an RSD of ≤20%. eurl-pesticides.eu

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography with a nitrogen-phosphorus detector (GC-NPD), have been successfully validated for the determination of fenpyroximate and its Z-isomer in a wide array of complex matrices. nih.govfao.org

For instance, a QuEChERS-based Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method developed for citrus fruits demonstrated excellent performance. nih.gov The limit of quantification (LOQ) for both fenpyroximate and its Z-isomer was established at 0.01 mg/kg. nih.govnih.gov In whole citrus fruits, the average recoveries for fenpyroximate ranged from 104% to 110% with RSDs of 1-4%, while the Z-isomer showed recoveries of 104-113% with RSDs of 1-2%. nih.govresearchgate.net Similar high performance was observed in citrus flesh, with recoveries of 92-109% (RSDs 1-3%) for the parent compound and 90-91% (RSDs 1-2%) for the Z-isomer. nih.govnih.gov

In soil matrices, an LC-MS/MS method was validated with an LOQ of 0.01 mg/kg. epa.govepa.gov For clay soil, mean recoveries at the LOQ were 99.4% (RSD 1.29%) and at ten times the LOQ were 102.0% (RSD 0.99%). epa.gov In loamy sand soil, recoveries were similarly robust. epa.gov An independent laboratory validation of this method confirmed its suitability, achieving mean recoveries within guideline requirements for both sandy loam and clay loam soils at fortification levels of 0.01 mg/kg and 0.1 mg/kg. epa.govepa.gov

Validation has also been performed across numerous other agricultural commodities. Methods for apples, grapes, and other produce have established LOQs as low as 0.005 mg/kg using both GC-NPD and LC-MS/MS. fao.org In peaches, an LC-MS/MS method had an LOQ of 0.05 mg/kg, with average recoveries of 97.2% for fenpyroximate and 99.8% for its M-1 metabolite (Z-isomer). fao.org For grapes, a high-performance liquid chromatography-diode array detector (HPLC-DAD) method was validated with an LOQ of 0.05 mg/kg, with recoveries between 88.5% and 100.4% and RSDs below 9.3%. researchgate.net

The following table summarizes key validation parameters from various studies.

Interactive Data Table: Method Validation Parameters for Fenpyroximate Analysis

| Matrix | Analyte(s) | Analytical Method | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| Citrus (Whole Fruit) | Fenpyroximate | UHPLC-MS/MS | 0.01 | 104-110 | 1-4 | nih.govnih.gov |

| Citrus (Whole Fruit) | Z-Fenpyroximate | UHPLC-MS/MS | 0.01 | 104-113 | 1-2 | nih.govresearchgate.net |

| Citrus (Flesh) | Fenpyroximate | UHPLC-MS/MS | 0.01 | 92-109 | 1-3 | nih.govnih.gov |

| Citrus (Flesh) | Z-Fenpyroximate | UHPLC-MS/MS | 0.01 | 90-91 | 1-2 | nih.gov |

| Soil (Clay) | Fenpyroximate | LC-MS/MS | 0.01 | 99.4-102.0 | 0.99-1.29 | epa.gov |

| Soil (Loamy Sand) | Fenpyroximate | LC-MS/MS | 0.01 | 96.7-99.0 | 0.56-0.97 | epa.gov |

| Apples | Fenpyroximate & M-1 | LC-MS/MS | 0.005 | Not Specified | Not Specified | fao.org |

| Grapes | Fenpyroximate & M-1 | LC-MS/MS | 0.01 | Not Specified | Not Specified | fao.org |

| Oranges | Fenpyroximate & M-1 | GC-NPD | 0.02 | Not Specified | Not Specified | fao.org |

| Peaches | Fenpyroximate & M-1 | LC-MS/MS | 0.05 | 97.2 (Fenpyroximate), 99.8 (M-1) | Not Specified | fao.org |

| Grapes | Fenpyroximate | HPLC-DAD | 0.05 | 88.5-100.4 | <9.3 | researchgate.net |

| Vegetables/Water | Fenpyroximate | UV-Visible Spectroscopy | 2.083 | 85-96 | <2 | oaji.net |

Challenges in Isomeric Separation and Quantification in Complex Matrices

The accurate analysis of fenpyroximate is complicated by two primary factors: the presence of its (Z)-isomer and the influence of complex sample matrices.

Fenpyroximate exists predominantly as the (E)-isomer, but its geometric (Z)-isomer is a significant metabolite and potential impurity that must often be quantified separately or as part of the total residue. nih.govfao.org Achieving chromatographic separation of these two isomers can be challenging. However, studies have demonstrated successful baseline separation using UHPLC-MS/MS. nih.gov One effective approach involved using an ACQUITY UPLC BEH C18 column and a relatively slow mobile phase flow rate of 0.2 mL/min, which allowed for distinct retention times of 2.71 minutes for fenpyroximate (E-isomer) and 2.28 minutes for the Z-isomer. nih.gov

A more significant challenge is the potential for isomerization during the analytical process itself. It has been observed that the parent (E)-isomer can convert to the (Z)-isomer (often referred to as M-1), and the (Z)-isomer can re-isomerize back to the parent compound during analysis. epa.gov This bidirectional conversion complicates individual quantification. To overcome this, some analytical protocols recommend calculating the "total" fenpyroximate residue by combining the peak areas or heights for both isomers, ensuring a more accurate representation of the total residue regardless of interconversion. epa.gov

Complex matrices such as citrus, soil, and various agricultural products introduce significant analytical hurdles, primarily through matrix effects. nih.govmdpi.com Matrix components can co-extract with the analytes and cause either suppression or enhancement of the instrument signal during LC-MS/MS analysis, leading to inaccurate quantification. nih.govmdpi.com For example, a significant enhancement of fenpyroximate recovery has been noted in certain commodity matrices. epa.gov

To mitigate these effects, robust sample preparation and cleanup procedures are essential.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for food matrices like citrus and has proven effective in providing a clean extract suitable for UHPLC-MS/MS analysis. nih.govresearchgate.net

Solid Phase Extraction (SPE): Cleanup using silica SPE cartridges is employed to purify extracts from matrices like oranges. fao.org

Gel Permeation Chromatography (GPC): For particularly complex samples, GPC followed by silica gel SPE is used to remove high molecular weight interferences before GC-NPD analysis. fao.org

In addition to cleanup, another common strategy to compensate for unavoidable matrix effects is the use of matrix-matched standards for instrument calibration. researchgate.net This involves preparing calibration standards in a blank extract of the same matrix as the sample, which helps to correct for any signal suppression or enhancement caused by co-eluting matrix components. researchgate.net

Future Research Directions and Emerging Topics in Fenpyroximate Studies

Elucidation of Novel Resistance Mechanisms and Adaptation Pathways

The development of resistance is a primary threat to the efficacy of any pesticide, and fenpyroximate (B127894) is no exception. While some resistance mechanisms are known, future research must focus on identifying novel and complex adaptation pathways in target mite populations.

A key area of investigation is the identification of new mutations in the target site, the mitochondrial complex I (NADH: ubiquinone oxidoreductase). researchgate.net Beyond the target site, metabolic resistance, where pests detoxify the chemical, requires deeper exploration. Studies have suggested that enhanced activities of mixed-function oxidases and esterases contribute to fenpyroximate resistance in the two-spotted spider mite, Tetranychus urticae. nih.gov Future work should aim to pinpoint the specific cytochrome P450 enzymes and hydrolases involved and characterize their genetic regulation. Understanding these detoxification pathways at a molecular level is crucial for developing resistance management strategies. nih.govresearchgate.net

Furthermore, research into non-target site mechanisms, such as reduced cuticle penetration or increased excretion, remains an under-explored frontier. nih.gov Investigating the genetic and physiological bases of these adaptations will be vital. The potential for cross-resistance, where resistance to fenpyroximate confers resistance to other acaricides, also demands ongoing scrutiny to preserve the effectiveness of rotational spray programs. nih.govresearchgate.net

Development of Advanced Sustainable Application Strategies and Formulations

To minimize environmental impact and delay resistance, the development of innovative application strategies and formulations is paramount. Future research will likely focus on precision agriculture technologies and advanced formulation science.

Nano-formulations of fenpyroximate represent a promising avenue. Encapsulating the active ingredient in nanoparticles could lead to controlled-release systems, improving targeting, reducing the total amount of pesticide needed, and minimizing off-target drift. Research should evaluate the efficacy and environmental fate of various nano-carriers.

The development of "smart" formulations that release fenpyroximate in response to specific environmental triggers (e.g., pH, temperature, or the presence of mite-specific enzymes) is another exciting possibility. Additionally, improving adjuvant technology is essential. epa.gov Studies should focus on creating adjuvants that enhance spreading and penetration on leaf surfaces while being environmentally benign. epa.gov This includes moving away from potentially harmful components and toward biodegradable and targeted alternatives.

Comprehensive Assessment of Transformation Products in Agroecosystems and their Biological Relevance

Once released into the environment, fenpyroximate degrades into various transformation products, or metabolites. fao.org A critical area for future research is the comprehensive identification and assessment of these compounds in soil, water, and plant tissues. fao.orgresearchgate.net

Sunlight, soil microbes, and plant metabolism can all alter the structure of fenpyroximate. fao.orgfao.orgresearchgate.net Photodegradation, for instance, can lead to isomerization and cleavage, with one study noting a half-life of 2.6 days in sunlight. fao.orguc.pt Key identified metabolites include its Z-isomer and products resulting from hydrolysis, N-demethylation, and oxidation. fao.org

The following table details some of the known transformation products of fenpyroximate. Future work must expand this list and, crucially, determine the biological relevance of each compound. Are these metabolites toxic to non-target organisms? Do they retain any acaricidal activity? Answering these questions is vital for a complete environmental risk assessment.

| Compound Name/Code | Description | Found In |

| Fenpyroximate (Z-isomer) | Isomer of the parent compound | Plants, Soil, Water |

| Compound A | (Z)-isomer of fenpyroximate | Plants, Soil, Water (photodegradation product) |

| Compound C / Acid C | (E)-Æ-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid | Rat metabolism, Soil |

| Compound H | 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid | Rat metabolism, Soil |

| Compound L | demethyl-fenpyroximate | Plants |

| Cp-10 | Glucose conjugate of a metabolite | Plants (citrus leaves and rind) |

This table is based on data from multiple studies and represents a selection of identified transformation products. fao.orgfao.org

Deeper Understanding of Non-Target Organism Interactions and Broader Ecological Impacts

While fenpyroximate is valued for its targeted action, a deeper understanding of its sublethal effects on non-target organisms is essential for its integration into sustainable agriculture. chemimpex.compublications.gc.ca Future research must move beyond acute toxicity studies to evaluate the chronic and subtle impacts on beneficial species.

Sublethal effects on predatory mites and insects, which are natural enemies of pests, are a key concern. researchgate.netnih.gov Studies have shown that even low concentrations of fenpyroximate can negatively impact the longevity, fecundity, and population growth rates of beneficial predators like Scolothrips longicornis and Macrolophus pygmaeus. researchgate.netbiotaxa.orgnih.gov Further research should explore these effects across a wider range of beneficial arthropods used in Integrated Pest Management (IPM) programs. nih.govnih.gov

The impact on pollinators, particularly honey bees (Apis mellifera), requires continued investigation. frontiersin.orgumn.eduuefs.br While some reports suggest a negligible risk, others have noted potential toxicity. publications.gc.canih.gov Research should focus on sublethal effects that are not measured in standard toxicity tests, such as impacts on foraging behavior, immune function, and colony health over the long term. frontiersin.orgumn.edu The potential for synergistic effects with other pesticides or environmental stressors is another critical area for study.

Finally, the broader ecological impacts on soil and aquatic ecosystems need more attention. This includes assessing effects on soil microbial communities, which are vital for nutrient cycling, and understanding the potential for bioaccumulation in aquatic food webs. publications.gc.ca

Refinement of Analytical Methods for Complex Matrices and Ultra-Trace Detection

The ability to accurately detect minute quantities of fenpyroximate and its metabolites in complex environmental and food samples is fundamental to both regulatory oversight and advanced research. Future work in this area will focus on enhancing the sensitivity, efficiency, and accessibility of analytical methods.

Current methods often rely on techniques like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.govnih.govresearchgate.netresearchgate.netmdpi.comekb.eg While powerful, ongoing refinement is needed to push detection limits even lower, into the ultra-trace range (parts per trillion or quadrillion). nih.govnih.govepa.gov This is particularly important for assessing chronic low-level exposure in ecosystems and for monitoring residues in complex matrices like fatty foods, oils, and waxy plant materials. nih.govfao.org

The development of rapid, field-deployable detection methods, such as biosensors or simplified spectroscopic techniques, could revolutionize residue monitoring. researchgate.net Such tools would allow for real-time analysis, enabling quicker decisions in food safety and environmental management. Furthermore, creating standardized analytical protocols for the growing list of fenpyroximate transformation products is essential for generating comparable data across different laboratories and studies. researchgate.net

The following table compares the limits of quantification (LOQ) achieved for fenpyroximate in various studies and matrices, illustrating the advancements in analytical sensitivity.

| Analytical Method | Matrix | Limit of Quantification (LOQ) (mg/kg) | Reference |

| LC-MS/MS | Okra | 0.001 | nih.gov |

| UHPLC-MS/MS | Citrus Fruit | 0.01 | researchgate.netmdpi.com |

| HPLC-UV | Grapes | 0.05 | researchgate.net |

| GC-NPD | Various Crops | 0.005 | fao.org |

| UHPLC-MS/MS | Eggplant, Guava, Orange | 0.01 | nih.gov |